molecular formula C14H23BN2O2 B3060268 Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine CAS No. 2096337-05-0

Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine

Cat. No. B3060268
CAS RN: 2096337-05-0
M. Wt: 262.16
InChI Key: UICWEXXXGXVFNP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine with a propyl group and a tetramethyl dioxaborolane group attached . These types of compounds are often used in organic synthesis, particularly in cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The tetramethyl dioxaborolane group can be introduced through a borylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyridine ring with the propyl and tetramethyl dioxaborolane groups attached at the 2-position and 4-position respectively .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Similar compounds tend to be solid at room temperature .

Scientific Research Applications

Organic Synthesis

This compound can be used as an intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable tool in the creation of a wide range of organic compounds .

Drug Development

Boronic acid compounds, such as this one, are often used in the development of new drugs . They can act as enzyme inhibitors or specific ligand drugs . This makes them useful in the treatment of various conditions, including tumors and microbial infections .

Fluorescent Probes

Boronic acid compounds can also be used as fluorescent probes . They can be used to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This can be particularly useful in biological and chemical research.

Drug Delivery Systems

Boronic ester bonds, like those found in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Protection of Diols

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . This can be important in the synthesis of complex organic compounds, including pharmaceuticals .

Suzuki Coupling Reactions

Boronic acid compounds are often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling, which is a powerful tool for the formation of carbon-carbon bonds .

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. It’s always important to handle chemical compounds with care and to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex organic molecules. The ability to introduce a variety of groups through cross-coupling reactions makes it a valuable tool in organic synthesis .

properties

IUPAC Name

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-6-8-16-12-10-11(7-9-17-12)15-18-13(2,3)14(4,5)19-15/h7,9-10H,6,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWEXXXGXVFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148291
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine

CAS RN

2096337-05-0
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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